molecular formula C9H6ClNO3 B2766455 Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate CAS No. 1315362-88-9

Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate

Cat. No. B2766455
CAS RN: 1315362-88-9
M. Wt: 211.6
InChI Key: PTPJBFPKADCTSE-UHFFFAOYSA-N
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Description

“Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H6ClNO3 . It has a molecular weight of 211.6 . The IUPAC name for this compound is "methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate" .


Molecular Structure Analysis

The InChI code for “Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate” is 1S/C9H6ClNO3/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3 . This code represents the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

“Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate” has a predicted boiling point of 322.6±37.0 °C and a predicted density of 1.416±0.06 g/cm3 . Its pKa is predicted to be -2.17±0.40 .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate serves as a pivotal intermediate in synthetic organic chemistry, facilitating the construction of complex molecular architectures. For instance, it is utilized in the phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, highlighting its versatility in creating compounds with potential biological activity (Zhu, Lan, & Kwon, 2003). Similarly, methodologies involving palladium-catalyzed arylation based on C-H activation demonstrate its role in facilitating the selective arylation of sp3 C-H bonds, underscoring its significance in the direct functionalization of organic molecules (Zaitsev, Shabashov, & Daugulis, 2005).

Novel Compound Synthesis

The compound is integral in the synthesis of new chemical entities with potential therapeutic applications. For example, it has been employed in the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, showcasing its utility in creating pyrazolopyridine derivatives with possible antimicrobial properties (Verdecia et al., 1996).

Role in Medicinal Chemistry

The structural motif of methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate is pivotal in medicinal chemistry research, aiding in the discovery of compounds with antibacterial activity. Studies exploring the transformation of related structures into antibacterial agents emphasize its importance in the development of new therapeutics aimed at combating infectious diseases (Görlitzer, Kramer, & Boyle, 2000).

Advancements in Organic Synthesis

Innovations in organic synthesis techniques often leverage the chemical reactivity of such compounds. The regioselective synthesis of substituted pyridines, facilitated by the strategic use of directing groups and catalytic systems, exemplifies the compound's role in advancing synthetic methodologies that enhance the efficiency and selectivity of chemical reactions (Grozavu et al., 2020).

Safety and Hazards

This compound is classified with the GHS07 symbol, indicating that it can cause certain hazards. The hazard statements associated with it are H319, H315, and H335, which indicate that it can cause serious eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPJBFPKADCTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate

CAS RN

1315362-88-9
Record name methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate
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